molecular formula C11H15NO2 B13602472 2-Amino-1-(4-ethoxyphenyl)propan-1-one

2-Amino-1-(4-ethoxyphenyl)propan-1-one

Cat. No.: B13602472
M. Wt: 193.24 g/mol
InChI Key: NYVVSPUJQHVIMQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxyphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of an amino group attached to the first carbon of the propanone chain and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitroethane in the presence of a base to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method typically employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the nitro group to an amino group under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used to replace the ethoxy group.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-amino-1-(4-ethoxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanones.

Scientific Research Applications

2-Amino-1-(4-ethoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Amino-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of an ethoxy group.

    2-Amino-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

2-Amino-1-(4-ethoxyphenyl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-1-(4-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8H,3,12H2,1-2H3

InChI Key

NYVVSPUJQHVIMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C)N

Origin of Product

United States

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